Methyl 3-bromo-4-(methoxymethyl)benzoate
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Overview
Description
Methyl 3-bromo-4-(methoxymethyl)benzoate: is an organic compound with the molecular formula C10H11BrO3 . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxymethyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Methyl 4-(methoxymethyl)benzoate: The synthesis of methyl 3-bromo-4-(methoxymethyl)benzoate can be achieved by brominating methyl 4-(methoxymethyl)benzoate using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production of this compound involves similar bromination reactions but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-4-(methoxymethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products:
Substitution Products: Depending on the nucleophile, products can include methyl 3-azido-4-(methoxymethyl)benzoate, methyl 3-thio-4-(methoxymethyl)benzoate, etc.
Oxidation Products: Methyl 3-bromo-4-formylbenzoate, methyl 3-bromo-4-carboxybenzoate.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-bromo-4-(methoxymethyl)benzoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-(methoxymethyl)benzoate involves its interaction with specific molecular targets, depending on its application. For instance, in drug development, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and methoxymethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the methoxymethyl group.
Methyl 4-(bromomethyl)benzoate: Similar structure but the bromine atom is attached to the methyl group instead of the benzene ring.
Uniqueness:
Methyl 3-bromo-4-(methoxymethyl)benzoate: is unique due to the presence of both bromine and methoxymethyl groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
methyl 3-bromo-4-(methoxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-6-8-4-3-7(5-9(8)11)10(12)14-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZJCBHKYLSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503856-22-1 |
Source
|
Record name | methyl 3-bromo-4-(methoxymethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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